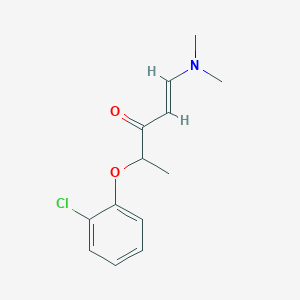
4-(2-Chlorophenoxy)-1-(dimethylamino)-1-penten-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chlorophenoxy)-1-(dimethylamino)-1-penten-3-one is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly provided in the search results .Applications De Recherche Scientifique
Catalysts for Organic Reactions
Selenoxides as Catalysts : Research has shown that compounds similar to 4-(2-Chlorophenoxy)-1-(dimethylamino)-1-penten-3-one, such as benzyl 2-((dimethylamino)methyl)phenyl selenoxide, serve as effective catalysts for the bromination of organic substrates. These catalysts are utilized in a two-phase system involving sodium bromide and hydrogen peroxide, demonstrating the potential of such structures in organic synthesis and modification processes (Goodman & Detty, 2004).
Synthesis of Novel Organic Compounds
Synthesis of 3-oxopiperidin-2-ones : Another study focused on the synthesis of novel 3-oxopiperidin-2-ones from methyl 2-alkoxy-5-amino-2-pentenoates, demonstrating the versatility of compounds with similar structures in the creation of new organic molecules with potential applications in pharmaceuticals and material science (Dejaegher, D’hooghe, & Kimpe, 2008).
Materials Science and Coordination Chemistry
Functionalized Rare-Earth Tellurotungstates : Research into dimethyltin-functionalized rare-earth incorporated tellurotungstates, a family of compounds that include functionalities similar to this compound, highlights the role of these structures in developing materials with novel properties. These compounds are noted for their unusual redox and photochemical properties, suggesting applications in materials science, especially in light absorption and emission technologies (Liu et al., 2018).
Flame Retardance
Synthesis and Flame Retardance : The synthesis of compounds like 2-(3-Silatranyl-Propylamino)-4-(2,4-Dichlorophenyl)-5,5-Dimethyl-1,3,2-Dioxaphosphinane-2-Sulfide demonstrates the potential use of structurally similar compounds in flame retardance. These studies provide insights into the design of new materials that enhance fire safety in various applications, from textiles to electronics (Wang et al., 2012).
Mécanisme D'action
Target of Action
The primary target of 4-(2-Chlorophenoxy)-1-(dimethylamino)-1-penten-3-one is TMEM206 , a transmembrane protein . TMEM206 is known to conduct Cl− ions across plasma and vesicular membranes upon activation at low pH .
Mode of Action
The compound interacts with TMEM206, inhibiting its mediated currents .
Biochemical Pathways
The inhibition of TMEM206 affects the conduction of Cl− ions across plasma and vesicular membranes . The downstream effects of this inhibition are currently under investigation.
Pharmacokinetics
It is known that the compound’s inhibitory effect on tmem206 is ph-dependent, suggesting that its bioavailability may be influenced by the ph of its environment .
Action Environment
The action of this compound is influenced by environmental factors, particularly pH. Despite this limitation, it is a potent inhibitor for functional studies at pH 4.5 .
Propriétés
IUPAC Name |
(E)-4-(2-chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-10(12(16)8-9-15(2)3)17-13-7-5-4-6-11(13)14/h4-10H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYUPSAWIDEYPA-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=CN(C)C)OC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)/C=C/N(C)C)OC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2770269.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2770272.png)


![[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2770278.png)
![9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2770282.png)




![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2770288.png)

